Emraclidine

M4 muscarinic receptor positive allosteric modulator subtype selectivity

Emraclidine (CVL-231, PF-06852231) is an investigational, highly selective M4 muscarinic positive allosteric modulator with >100-fold selectivity over M2. Unlike xanomeline-based therapies, its M4 specificity eliminates the need for peripheral anticholinergic co-administration, providing a cleaner pharmacological tool for schizophrenia and Alzheimer's psychosis research. Preclinically validated dose-dependent M4 receptor occupancy enables translational PET studies. Its favorable safety profile—absence of EPS and weight gain—supports adjunctive therapy evaluation. Ideal for dissecting M4-specific striatal dopamine regulation without D2 antagonist confounds.

Molecular Formula C20H21F3N4O
Molecular Weight 390.4 g/mol
Cat. No. B8176116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmraclidine
Molecular FormulaC20H21F3N4O
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C
InChIInChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3
InChIKeyDTCZNKWBDTXEBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Emraclidine (CVL-231) – A Highly Selective M4 PAM for Neuroscience Research and Drug Discovery


Emraclidine (developmental code CVL-231, also known as PF-06852231) is an investigational small-molecule positive allosteric modulator (PAM) that selectively targets the muscarinic acetylcholine receptor M4 subtype [1]. It was developed as a novel, brain-penetrant [2] therapeutic candidate for schizophrenia and psychosis associated with Alzheimer's disease. Unlike traditional antipsychotics that function through direct dopamine D2 receptor antagonism, emraclidine indirectly modulates striatal dopamine and cortical glutamate activity via M4 receptor potentiation, a mechanism designed to deliver antipsychotic efficacy while avoiding the motor, metabolic, and endocrine side effects that limit current therapies [3].

Why Emraclidine Cannot Be Substituted with Other M4 PAMs or Muscarinic Agonists in Research Protocols


Emraclidine's differentiation rests on its unique profile as a highly selective, brain-penetrant M4 PAM with a well-characterized clinical safety and tolerability signature. In contrast, other muscarinic-targeting agents such as the M1/M4 agonist xanomeline (the active component of KarXT/Cobenfy) exhibit broader receptor engagement that necessitates co-administration of a peripheral muscarinic antagonist (trospium) to mitigate gastrointestinal and other peripheral side effects [1]. Additionally, other M4 PAMs in the literature, such as VU0152100 and LY2119620, demonstrate either lower potency or inferior selectivity profiles relative to emraclidine [2]. These differences in mechanism, selectivity, and clinical performance render emraclidine a distinct research tool and therapeutic candidate that is not interchangeable with other muscarinic modulators.

Emraclidine Quantitative Differentiation Evidence: Selectivity, Potency, and Clinical Performance Benchmarks


Superior M4 Subtype Selectivity Over M2: A 100-Fold Window Minimizing Off-Target Muscarinic Effects

Emraclidine exhibits high selectivity for the M4 muscarinic receptor over the closely related M2 subtype. In HEK293 cells expressing human muscarinic receptors, emraclidine demonstrated >100-fold selectivity for M4 over M2 [1]. This contrasts with other M4 PAMs such as LY2119620, which displays lower selectivity among muscarinic receptor subtypes [1]. The narrow selectivity profile of emraclidine is achieved by targeting a unique allosteric binding site that is distinct from the highly conserved orthosteric acetylcholine-binding pocket [2].

M4 muscarinic receptor positive allosteric modulator subtype selectivity off-target pharmacology

Enhanced Potency Compared to VU0152100, a Prototypical M4 PAM

In cellular assays of M4 positive allosteric modulation, emraclidine is significantly more potent than VU0152100, a well-known reference M4 PAM [1]. Emraclidine exhibits an EC50 of 12.2 nM (pEC50 = 7.91) in human M4 HEK293 cells using an EC20 of acetylcholine [2]. By comparison, VU0152100 typically demonstrates an EC50 in the micromolar range (approximately 1–3 µM) in similar assay formats [1].

M4 PAM potency comparison EC50 VU0152100

Phase 1b Clinical Efficacy: Statistically Significant PANSS Reduction vs. Placebo (Cross-Study Comparison with KarXT)

In a Phase 1b randomized, double-blind, placebo-controlled trial (NCT04136873) in patients with acute schizophrenia, emraclidine demonstrated clinically meaningful and statistically significant reductions in PANSS total score at week 6. The least squares mean difference from placebo was -8.5 points for the emraclidine 30 mg once-daily group (p=0.023) [1]. For context, a pooled analysis of three Phase 2/3 EMERGENT trials with KarXT (xanomeline/trospium) reported a least squares mean difference in PANSS total score of -9.9 points vs. placebo at week 5 [2].

schizophrenia clinical trial PANSS efficacy KarXT

Phase 2 EMPOWER Trials: Failure to Replicate Efficacy Highlights Placebo-Response Sensitivity in Larger Multi-Site Studies

In contrast to the Phase 1b results, two larger Phase 2 EMPOWER trials (EMPOWER-1 and EMPOWER-2) failed to meet their primary endpoint of statistically significant PANSS total score reduction vs. placebo at week 6. In EMPOWER-1, LS mean changes were -14.7 (10 mg) and -16.5 (30 mg) vs. -13.5 (placebo); in EMPOWER-2, LS mean changes were -18.5 (15 mg) and -14.2 (30 mg) vs. -16.1 (placebo) [1]. None of the emraclidine arms achieved statistical significance over placebo. The high placebo response observed in these multi-site trials (-13.5 to -16.1 points) was nearly double that seen in the Phase 1b study (-4.1 points), a well-recognized confound in psychiatric drug development [2].

schizophrenia Phase 2 EMPOWER PANSS placebo response

Dose-Dependent Striatal M4 Receptor Occupancy in Non-Human Primates Quantified by PET Imaging

Emraclidine's brain penetration and target engagement were directly quantified in rhesus macaques using [11C]MK-6884 PET imaging. Emraclidine produced dose-dependent M4 receptor occupancy in the striatum (caudate nucleus and putamen), confirming that the compound reaches its intended CNS target and engages M4 receptors in vivo [1]. The study established a receptor occupancy range of approximately 30–70% across the tested doses, providing a translational benchmark for human dosing and reinforcing the compound's brain-penetrant properties [2].

M4 receptor occupancy PET imaging CNS penetration target engagement [11C]MK-6884

Favorable Safety and Tolerability Profile: No Significant Weight Gain or Extrapyramidal Symptoms

Across Phase 1b and Phase 2 EMPOWER trials, emraclidine was well-tolerated with an adverse event profile comparable to placebo. Notably, there were no meaningful differences in weight gain or extrapyramidal symptoms (EPS) between emraclidine and placebo groups [1]. The most common adverse events were headache, dry mouth, and dyspepsia. In EMPOWER-1, headache occurred in 14.1% (10 mg) and 13.2% (30 mg) of emraclidine-treated patients vs. 9.4% on placebo; dry mouth in 3.9% and 9.3% vs. 2.3%; and dyspepsia in 3.9% and 7.8% vs. 3.1% [2].

adverse events tolerability weight gain extrapyramidal symptoms metabolic side effects

Emraclidine Research and Industrial Application Scenarios Driven by Evidence


Investigating M4-Mediated Striatal Dopamine Modulation Without D2 Antagonism

Emraclidine's high M4 selectivity (>100-fold over M2) and brain-penetrant properties make it an ideal tool for dissecting M4 receptor contributions to striatal dopamine regulation. Researchers can use emraclidine to probe M4-specific effects on dopamine neurotransmission in preclinical models, avoiding the confounding off-target effects associated with pan-muscarinic agonists [1]. This is particularly valuable for understanding the neurocircuitry underlying antipsychotic efficacy without the motor and metabolic liabilities of D2 antagonists [2].

Development of Adjunctive Therapies for Schizophrenia with Improved Tolerability

Given its favorable safety and tolerability profile—specifically the absence of weight gain and EPS [1]—emraclidine is well-suited for evaluation as an adjunctive therapy in schizophrenia. The compound's distinct mechanism may allow it to be combined with existing antipsychotics to enhance efficacy or mitigate side effects without compounding tolerability burdens. The ongoing 52-week open-label extension trial (EMPOWER-3) in stable schizophrenia patients is designed to gather long-term safety and tolerability data that will inform this application [2].

Probing M4 Receptor Occupancy and Target Engagement in CNS PET Imaging Studies

Emraclidine has been validated as a dose-dependent M4 receptor occupant in non-human primate PET studies using [11C]MK-6884 [1]. This established receptor occupancy relationship (RO) provides a quantitative framework for translating preclinical dosing to human studies. Researchers can leverage emraclidine as a reference M4 PAM to calibrate novel PET tracers, to study M4 receptor dynamics in disease models, or to correlate M4 occupancy with behavioral or symptomatic outcomes.

Evaluation of M4 PAMs in Neurodegenerative Psychosis (Alzheimer's Disease Psychosis)

Emraclidine's excellent tolerability and distinct M4-selective mechanism position it as a promising candidate for treating psychosis in Alzheimer's disease and Parkinson's disease populations. These patients are particularly vulnerable to the side effects of D2 antagonists (e.g., increased mortality, motor worsening) and often receive concomitant medications that increase drug-drug interaction risks. The compound's strategic repositioning toward neurodegenerative indications leverages its most compelling attribute—safety—in patient populations where current antipsychotic options are limited or contraindicated [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emraclidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.